KRN2 bromide
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Overview
Description
KRN2 bromide is a potent, selective inhibitor of nuclear factor of activated T cells (NFAT5). It has shown significant potential in the treatment of NFAT5-mediated chronic arthritis . The compound is known for its ability to selectively suppress the expression of pro-inflammatory genes without affecting other gene expressions induced by high salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRN2 bromide involves several steps, including the preparation of the core structure followed by bromination. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
KRN2 bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its corresponding reduced form using appropriate reducing agents.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Scientific Research Applications
KRN2 bromide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of NFAT5 and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of NFAT5-mediated inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating chronic arthritis and other inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NFAT5.
Mechanism of Action
KRN2 bromide exerts its effects by selectively inhibiting the nuclear factor of activated T cells (NFAT5). It binds to the NFAT5 protein, preventing its interaction with DNA and subsequent activation of pro-inflammatory genes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and autoantibodies, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
KRN2 bromide is unique in its high selectivity and potency as an NFAT5 inhibitor. Similar compounds include:
KRN2: Another form of the compound without the bromide group, also an NFAT5 inhibitor.
Other NFAT5 inhibitors: Compounds that inhibit NFAT5 but may have different chemical structures and mechanisms of action.
This compound stands out due to its specific inhibition of NFAT5 and its potential therapeutic applications in treating chronic inflammatory diseases .
Properties
IUPAC Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FNO4.BrH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLOOJWWLJVCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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